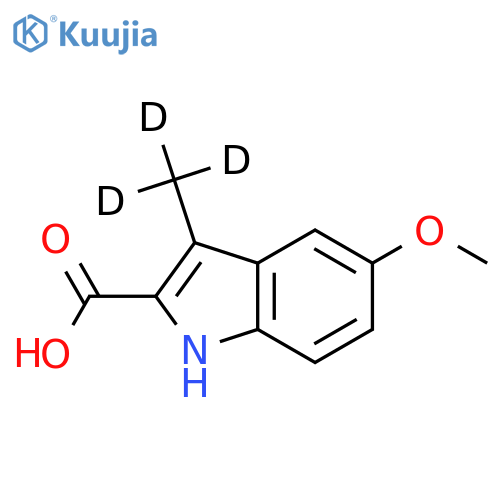

Cas no 1794752-91-2 (5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid)

1794752-91-2 structure

商品名:5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid

CAS番号:1794752-91-2

MF:C11H11NO3

メガワット:208.228428125381

CID:4554775

5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid

- CPXMQDRGVOOXSQ-FIBGUPNXSA-N

-

- インチ: 1S/C11H11NO3/c1-6-8-5-7(15-2)3-4-9(8)12-10(6)11(13)14/h3-5,12H,1-2H3,(H,13,14)/i1D3

- InChIKey: CPXMQDRGVOOXSQ-FIBGUPNXSA-N

- ほほえんだ: N1C2=C(C=C(OC)C=C2)C(C([2H])([2H])[2H])=C1C(O)=O

5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M264422-50mg |

5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid |

1794752-91-2 | 50mg |

$1642.00 | 2023-05-18 | ||

| TRC | M264422-5mg |

5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid |

1794752-91-2 | 5mg |

$207.00 | 2023-05-18 |

5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

1794752-91-2 (5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid) 関連製品

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量